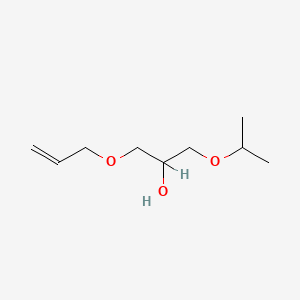
2-Propanol, 1-allyloxy-3-isopropoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-allyloxy-3-isopropoxy- is an organic compound with the molecular formula C9H18O3. It is a versatile chemical used in various industrial and scientific applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-allyloxy-3-isopropoxy- typically involves the alcoholysis of epichlorohydrin with allyl alcohol. This reaction is catalyzed by acids such as sulfuric acid or perchloric acid . more environmentally friendly methods using heterogeneous solid acid catalysts like nanocrystalline zeolite Beta have been developed. These catalysts are non-corrosive, non-toxic, and can be recycled .
Industrial Production Methods
In industrial settings, the production of 2-Propanol, 1-allyloxy-3-isopropoxy- involves large-scale alcoholysis reactions under controlled conditions to ensure high yield and purity. The use of solid acid catalysts in these processes helps in achieving efficient and sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1-allyloxy-3-isopropoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol groups into corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the allyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Results in simpler alcohols.
Substitution: Leads to the formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-allyloxy-3-isopropoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the production of various chemicals.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the manufacture of polymers and other industrial products
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-allyloxy-3-isopropoxy- involves its interaction with molecular targets through its functional groups. For instance, in catalytic reactions, it can act as a nucleophile or electrophile depending on the reaction conditions. The pathways involved often include nucleophilic substitution or addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Allyloxy-1,2-propanediol: Similar in structure but with different functional groups.
2-Propanol (Isopropanol): A simpler alcohol with different applications.
(2R)-1-(Allyloxy)-2-propanol: Another structurally related compound with distinct properties.
Uniqueness
2-Propanol, 1-allyloxy-3-isopropoxy- is unique due to its combination of allyloxy and isopropoxy groups, which confer specific reactivity and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
61940-59-8 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
1-propan-2-yloxy-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C9H18O3/c1-4-5-11-6-9(10)7-12-8(2)3/h4,8-10H,1,5-7H2,2-3H3 |
InChI-Schlüssel |
PLMMQIFFXIVYQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCC(COCC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















